

Spectroscopic data for 4-Ethoxybenzyl alcohol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethoxybenzyl alcohol*

Cat. No.: *B1583370*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **4-Ethoxybenzyl Alcohol**

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Ethoxybenzyl alcohol**, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. The guide is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization and quality control. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Ethoxybenzyl alcohol** (CAS No: 6214-44-4; Molecular Formula: C₉H₁₂O₂; Molecular Weight: 152.19 g/mol).[1][2]

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25	Doublet	2H	Ar-H (ortho to -CH ₂ OH)
6.85	Doublet	2H	Ar-H (ortho to -OCH ₂ CH ₃)
4.55	Singlet	2H	-CH ₂ OH
4.00	Quartet	2H	-OCH ₂ CH ₃
2.05	Singlet	1H	-CH ₂ OH
1.39	Triplet	3H	-OCH ₂ CH ₃
Solvent: CDCl ₃			

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
158.5	C-O (aromatic)
133.5	C-CH ₂ OH (aromatic)
128.8	CH (aromatic, ortho to -CH ₂ OH)
114.5	CH (aromatic, ortho to -OCH ₂ CH ₃)
64.9	-CH ₂ OH
63.4	-OCH ₂ CH ₃
14.8	-OCH ₂ CH ₃

Solvent: CDCl₃. Data is inferred from typical values for similar structures and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3350	Broad, Strong	O-H stretch (alcohol)
3050-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium-Strong	C-H stretch (aliphatic)
1610, 1510	Strong	C=C stretch (aromatic ring)
1240	Strong	C-O stretch (aryl ether)
1040	Strong	C-O stretch (primary alcohol)

Sample Preparation: Thin film
or KBr pellet.[\[1\]](#)

Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity	Assignment
152	High	[M] ⁺ (Molecular Ion)
123	High	[M - CH ₂ OH] ⁺
107	Medium	[M - OCH ₂ CH ₃] ⁺
95	Medium	[C ₆ H ₅ O] ⁺
77	Medium	[C ₆ H ₅] ⁺

Ionization Method: Electron
Ionization (EI).[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

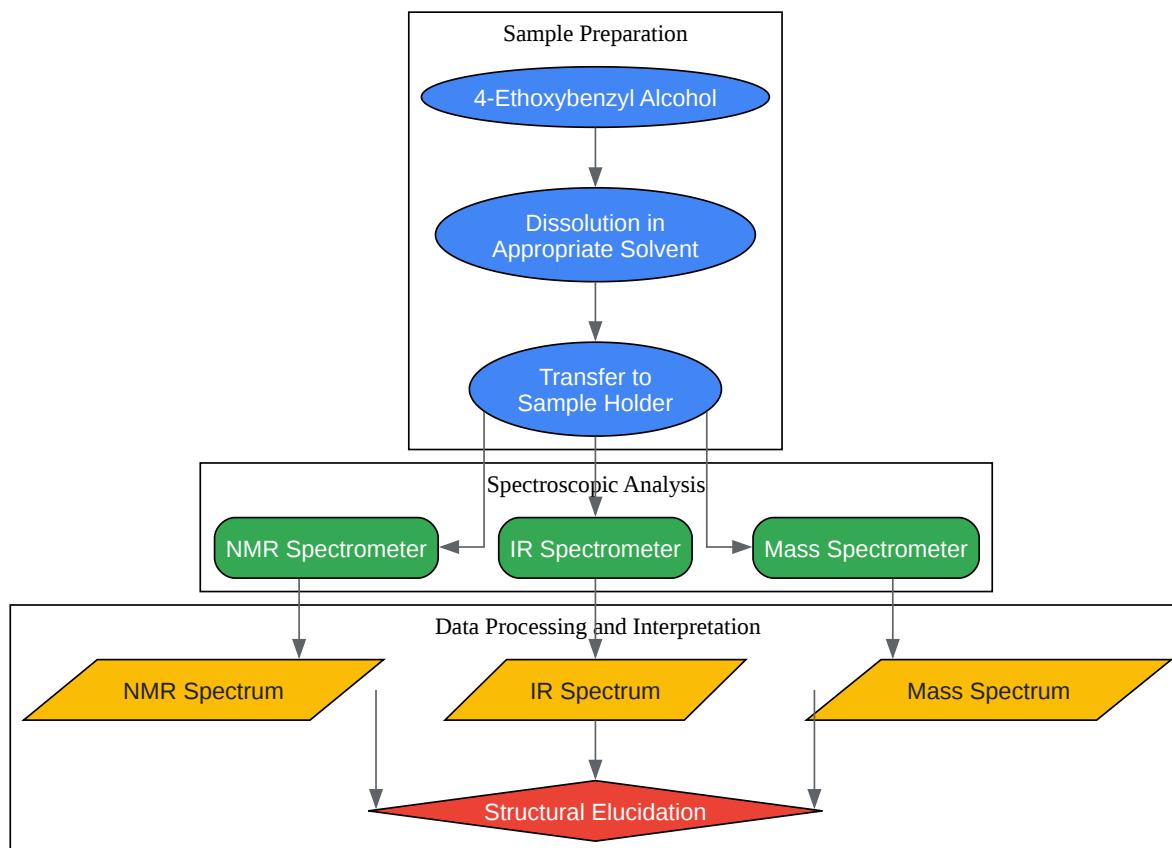
- For ^1H NMR, dissolve 5-25 mg of **4-Ethoxybenzyl alcohol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).[\[3\]](#)[\[4\]](#)
- For ^{13}C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[\[3\]](#)[\[4\]](#)
- The sample is placed in a clean, dry 5 mm NMR tube.[\[3\]](#)
- A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[\[4\]](#)[\[5\]](#)
- Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug.

- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.[\[3\]](#)
 - The magnetic field is "shimmed" to maximize its homogeneity, which results in sharper spectral lines.[\[3\]](#)
 - The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).[\[3\]](#)
 - A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
 - The FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):[\[6\]](#)
 - Dissolve a small amount (a few milligrams) of **4-Ethoxybenzyl alcohol** in a volatile solvent like methylene chloride or acetone.[\[6\]](#)

- Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.[6]
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]
 - For volatile compounds like **4-Ethoxybenzyl alcohol**, the sample is vaporized in a vacuum.[7]
 - In Electron Ionization (EI), the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7][8]
- Mass Analysis and Detection:
 - The resulting ions are accelerated by an electric field.[7]
 - The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).[7]
 - A detector measures the abundance of ions at each m/z value.[7]

- The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Ethoxybenzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **4-Ethoxybenzyl alcohol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Ethoxybenzyl alcohol [webbook.nist.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic data for 4-Ethoxybenzyl alcohol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583370#spectroscopic-data-for-4-ethoxybenzyl-alcohol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com